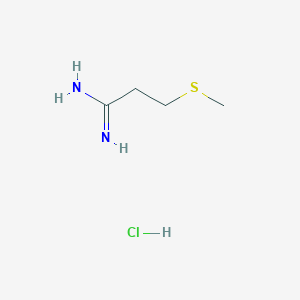
3-(Methylthio)propanimidamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(Methylthio)propanimidamide hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various methylthio-substituted compounds and their syntheses, which can provide insights into the chemical behavior and properties of similar compounds. Methylthio groups are commonly found in medicinal and heterocyclic compounds, indicating the relevance of this functional group in pharmaceutical chemistry
Applications De Recherche Scientifique
Synthesis and Structure
3-(Methylthio)propanimidamide hydrochloride is involved in chemical synthesis processes. For instance, it reacts with p-chlorophenylhydrazine hydrochloride to produce p-chlorophenylhydrazone of 3-(methylthio)-5-propanoyl-1,2,4-triazine, a compound that has been studied for its crystal structure and properties (Karczmarzyk, Mojzych, & Rykowski, 2000).
Microbial Biosynthesis
This compound plays a role in microbial biosynthesis, particularly in enhancing the content of 3-(methylthio)-1-propanol, a significant sulfur compound in Baijiu, a Chinese alcoholic beverage. A synthetic microbial community approach is used to increase its content, thereby improving the flavor quality of products (Du et al., 2021).
Pesticide Degradation
Research has explored the degradation of various pesticides, including those containing methyl isothiocyanate, where 3-(Methylthio)propanimidamide hydrochloride may be relevant. The degradation process involves both chemical and biological mechanisms, significantly impacting intensive agriculture practices (Dungan & Yates, 2003).
Protein Labelling
This compound is also used in the non-deleterious labeling of antibody proteins. For example, short-chain DNP imidoesters derived from methyl 3-(2,4- dinitrophenylthio ) propionimidate hydrochloride have been used to introduce DNP groups into antibody proteins without significantly altering their binding affinity or capacity (Hewlins, Weeks, & Jasani, 1984).
Environmental Fate in Agriculture
Studies on the environmental fate of agricultural fumigants in plasticulture systems have involved this compound. Understanding its behavior in soil, particularly in terms of soil concentration, degradation rates, and impact on agricultural practices, is crucial (Chellemi et al., 2011).
Propriétés
IUPAC Name |
3-methylsulfanylpropanimidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2S.ClH/c1-7-3-2-4(5)6;/h2-3H2,1H3,(H3,5,6);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEZLAJPRBTTHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(=N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylthio)propanimidamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

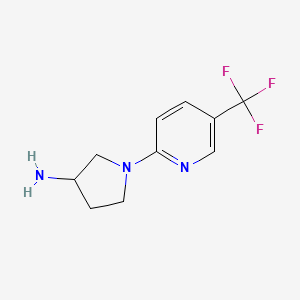

![5-Methyl-[1,4]diazepane](/img/structure/B1342283.png)
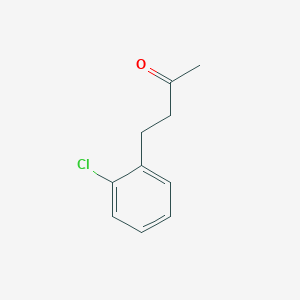
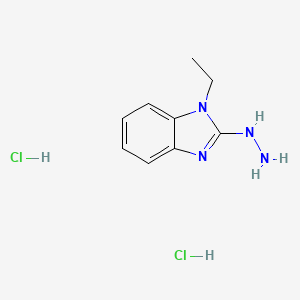
![3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B1342295.png)
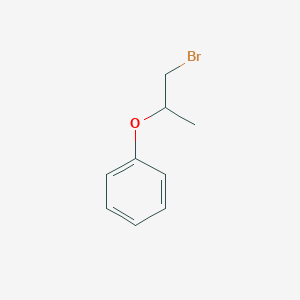
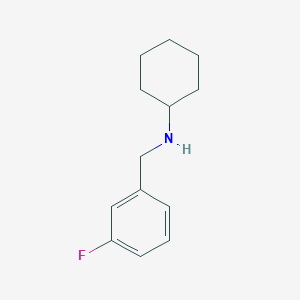
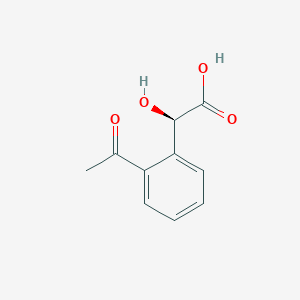
![2-[(1S,2R)-2-hydroxycyclohexyl]acetic acid](/img/structure/B1342309.png)
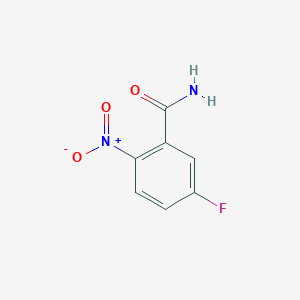
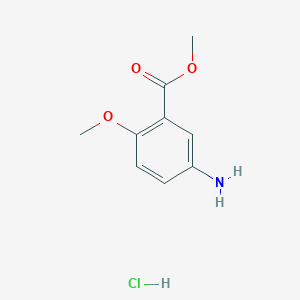
![2-(tert-Butyl)-6-[(dimethylamino)methyl]-4-methylbenzenol](/img/structure/B1342315.png)
